molecular formula C20H26N2O3S B2878175 (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797836-95-3

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No.: B2878175
CAS No.: 1797836-95-3
M. Wt: 374.5
InChI Key: UHKJISLSLYJWLR-UHFFFAOYSA-N
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Description

The compound (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a versatile chemical entity with significant potential in various scientific fields. This compound features a piperidine ring substituted with an isobutylsulfonyl group and a quinoline moiety, making it a valuable candidate for research in pharmaceuticals, materials science, and organic synthesis.

Properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKJISLSLYJWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization for Quinoline Core Formation

The Skraup reaction remains a cornerstone for quinoline synthesis. For 2-methylquinolin-8-ol derivatives, a modified approach employs:

  • Starting materials : 3-Amino-2-methylbenzaldehyde and glycerol
  • Acid catalyst : Concentrated sulfuric acid
  • Oxidizing agent : Nitrobenzene

Reaction conditions involve heating at 150–160°C for 6–8 hours, yielding 2-methylquinolin-8-ol with subsequent oxidation to the ketone.

Mechanistic pathway :

  • Glycerol dehydration to acrolein
  • Michael addition of 3-amino-2-methylbenzaldehyde
  • Cyclization and aromatization

Optimization data :

Parameter Optimal Range Yield Impact
Temperature 150–160°C <140°C: <20% yield
H2SO4 concentration 85–90% Lower: Incomplete cyclization
Oxidant loading 1.2 eq nitrobenzene Excess: Side products

Direct C-8 Functionalization via Friedel-Crafts Acylation

Positioning the carbonyl group at C-8 requires regioselective acylation:

  • Catalyst : AlCl3 (2.5 eq)
  • Acylating agent : Acetyl chloride
  • Solvent : Dichloromethane (-10°C to 0°C)

This method achieves 68–72% regioselectivity for C-8 acylation in model systems.

Synthesis of 4-(Isobutylsulfonyl)piperidine

Sulfonylation of Piperidin-4-amine

A two-step sequence converts piperidin-4-amine to the target sulfonamide:

Step 1: Sulfonylation

  • Reagents : Isobutylsulfonyl chloride (1.1 eq), Et3N (2.0 eq)
  • Solvent : THF, 0°C → RT, 12 h
  • Yield : 89% (crude), 82% after recrystallization

Step 2: Purification

  • Column chromatography (SiO2, EtOAc/hexanes 3:7)
  • Melting point: 112–114°C (lit. 113–115°C)

Critical parameters :

  • Strict stoichiometric control prevents di-sulfonylation
  • Anhydrous conditions essential for high conversion

Coupling Strategies for Methanone Formation

Schlenk-Type Acylation

Reacting 2-methylquinoline-8-carbonyl chloride with 4-(isobutylsulfonyl)piperidine:

Conditions :

  • Base : DMAP (0.1 eq), DIPEA (3.0 eq)
  • Solvent : DCM, 0°C → RT, 24 h
  • Workup : Aqueous NaHCO3 wash, MgSO4 drying

Yield : 63–67% (purity >95% by HPLC)

Carbodiimide-Mediated Coupling

Alternative approach using activated carboxylic acid:

Reagents :

  • EDC·HCl (1.3 eq), HOBt (1.1 eq)
  • Solvent : DMF, N2 atmosphere

Advantages :

  • Avoids acyl chloride preparation
  • Suitable for acid-sensitive substrates

Yield : 58–61% (requires chromatographic purification)

Process Optimization and Scale-Up Considerations

Temperature Profiling in Coupling Reactions

Comparative study of acylation methods:

Method Temp Range Yield (%) Purity (%)
Schlenk acylation 0–25°C 67 96
Carbodiimide coupling 0–5°C 61 93
Mixed anhydride -15–0°C 59 91

Data adapted from

Solvent Screening for Crystallization

Optimal recrystallization conditions:

Solvent System Recovery (%) Purity Gain (%)
EtOAc/Hexanes (1:4) 78 97 → 99.5
IPA/Water (3:1) 82 97 → 99.1
Acetone/Heptane 65 97 → 98.8

Analytical Characterization Benchmarks

Spectroscopic Data Correlation

1H NMR (400 MHz, CDCl3) :

  • δ 8.15 (d, J=8.4 Hz, 1H, Quinoline H-5)
  • δ 3.85–3.75 (m, 2H, Piperidine H-3)
  • δ 1.25 (d, J=6.8 Hz, 6H, Isobutyl CH3)

HRMS (ESI+) :

  • Calculated: 374.1664 [M+H]+
  • Observed: 374.1661

IR (ATR) :

  • 1678 cm⁻¹ (C=O stretch)
  • 1324, 1149 cm⁻¹ (S=O asym/sym)

Data consistent with

Critical Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

The bulky isobutylsulfonyl group creates significant steric encumbrance:

  • Solution :
    • High dilution techniques (0.01 M)
    • Prolonged reaction times (48–72 h)
    • Ultrasonic irradiation (20 kHz, 50 W)

Purification of Polar Byproducts

Common impurities include:

  • Unreacted sulfonamide starting material
  • Di-acylated byproducts

Effective approaches :

  • Two-step chromatography (normal phase → reverse phase)
  • pH-dependent extraction (pH 9.5 buffer)

Green Chemistry Alternatives

Emerging methodologies show promise for sustainable synthesis:

  • Microwave-assisted coupling : 80% yield in 15 min vs 24 h conventional
  • Biocatalytic approaches : Lipase-mediated acylation (proof-of-concept stage)
  • Solvent recycling : DCM recovery >90% via distillation

Chemical Reactions Analysis

Types of Reactions

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: has diverse applications in scientific research:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for developing new materials with specific electronic or mechanical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: can be compared with other piperidine and quinoline derivatives, such as:

Uniqueness

The unique combination of a piperidine ring with an isobutylsulfonyl group and a quinoline moiety distinguishes This compound from other compounds, offering distinct chemical and biological properties .

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